

A Technical Guide to the Spectral Analysis of Ethyl 1-hydroxycyclopentanecarboxylate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	<i>Ethyl 1-hydroxycyclopentanecarboxylate</i>
Cat. No.:	B1419082

[Get Quote](#)

This guide provides an in-depth analysis of the spectral data for **Ethyl 1-hydroxycyclopentanecarboxylate**, a key building block in organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural features of the molecule through a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The interpretation of this data is grounded in established spectroscopic principles and supported by comparative analysis with analogous compounds.

Introduction

Ethyl 1-hydroxycyclopentanecarboxylate (CAS No. 41248-23-1) is a valuable intermediate in the synthesis of various compounds, including agrochemicals and pharmaceuticals. Its molecular structure, comprising a cyclopentane ring, a tertiary alcohol, and an ethyl ester functional group, presents a unique spectroscopic fingerprint. Accurate interpretation of its spectral data is paramount for confirming its identity, purity, and for understanding its reactivity in subsequent chemical transformations. This guide will provide a comprehensive, predicted analysis of its ^1H NMR, ^{13}C NMR, IR, and MS spectra, complete with detailed experimental protocols for data acquisition.

Molecular Structure and Predicted Spectroscopic Overview

The structure of **Ethyl 1-hydroxycyclopentanecarboxylate** dictates the expected signals in its various spectra. The presence of distinct functional groups allows for a detailed and predictive analysis.

Caption: Molecular Structure of **Ethyl 1-hydroxycyclopentanecarboxylate**.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the proton environment in a molecule. The predicted ¹H NMR spectrum of **Ethyl 1-hydroxycyclopentanecarboxylate** in a deuterated solvent such as CDCl₃ would exhibit distinct signals corresponding to the ethyl group, the cyclopentane ring protons, and the hydroxyl proton.

Predicted ¹H NMR Data

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Justification & Comparative Data
~ 4.2	Quartet (q)	2H	-O-CH ₂ -CH ₃	<p>The methylene protons of the ethyl ester are deshielded by the adjacent oxygen atom. In ethyl cyclopentanecarboxylate, this signal appears around 4.1 ppm.</p> <p>[1]</p>
~ 3.5	Singlet (s)	1H	-OH	<p>The chemical shift of hydroxyl protons can vary depending on concentration and solvent, but typically appears as a broad singlet. In tertiary alcohols, this shift is often observed in the 2.0-4.0 ppm range.[2]</p>
~ 2.0 - 1.6	Multiplet (m)	8H	Cyclopentane ring protons	<p>The eight protons on the cyclopentane ring are diastereotopic and will appear as a complex</p>

multiplet. In ethyl cyclopentanecarboxylate, these protons resonate in the 1.5-1.9 ppm region.[1]

The methyl protons of the ethyl group are coupled to the adjacent methylene protons, resulting in a triplet. This is a characteristic signal for an ethyl group and is seen in ethyl esters.[3]

~ 1.2

Triplet (t)

3H

-O-CH₂-CH₃

Interpretation and Causality

The downfield shift of the methylene quartet (~4.2 ppm) is a direct consequence of the inductive effect of the neighboring oxygen atom of the ester group, which withdraws electron density and deshields these protons.[4] The triplet splitting pattern arises from the $n+1$ rule, where the two neighboring methylene protons split the methyl signal into a triplet. Conversely, the three methyl protons split the methylene signal into a quartet. The cyclopentane protons exhibit complex splitting due to their rigid cyclic structure and diastereotopic relationships. The hydroxyl proton is expected to be a singlet as it typically does not couple with neighboring protons due to rapid exchange, although its chemical shift is highly dependent on experimental conditions like solvent and concentration.[2]

Experimental Protocol: ¹H NMR Spectroscopy

[Click to download full resolution via product page](#)

Caption: Workflow for ^1H NMR Spectroscopy.

^{13}C Nuclear Magnetic Resonance (^{13}C NMR) Spectroscopy

^{13}C NMR spectroscopy provides valuable information about the carbon skeleton of a molecule. Each unique carbon atom in **Ethyl 1-hydroxycyclopentanecarboxylate** will give a distinct signal in the spectrum.

Predicted ^{13}C NMR Data

Chemical Shift (δ , ppm)	Assignment	Justification & Comparative Data
~ 177	C=O (Ester)	The carbonyl carbon of an ester typically resonates in the 160-185 ppm range.[5]
~ 80	C-OH (Quaternary)	The quaternary carbon attached to the hydroxyl group is significantly deshielded. In analogous tertiary alcohols, this carbon appears in this region.
~ 61	-O-CH ₂ -CH ₃	The methylene carbon of the ethyl ester is deshielded by the adjacent oxygen, typically appearing around 60 ppm.[6]
~ 38	Cyclopentane CH ₂ (alpha to C-OH)	The carbons of the cyclopentane ring adjacent to the quaternary center will be downfield compared to the other ring carbons.
~ 24	Cyclopentane CH ₂ (beta to C-OH)	These carbons are in a more typical alkane-like environment.
~ 14	-O-CH ₂ -CH ₃	The methyl carbon of the ethyl group is in a standard alkyl region.[6]

Interpretation and Causality

The most downfield signal is attributed to the ester carbonyl carbon due to the strong deshielding effect of the double-bonded oxygen. The quaternary carbon attached to the hydroxyl group is also significantly deshielded. The chemical shifts of the cyclopentane carbons are influenced by their proximity to the electron-withdrawing ester and hydroxyl groups. The

symmetry of the molecule results in fewer signals than the total number of carbon atoms, with the two pairs of cyclopentane carbons being chemically equivalent.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to bond vibrations.

Predicted IR Data

Wavenumber (cm ⁻¹)	Intensity	Vibration	Functional Group	Justification & Comparative Data
~ 3450	Strong, Broad	O-H stretch	Tertiary Alcohol	The broadness is due to hydrogen bonding. Tertiary alcohols typically show a C-O stretch around 1150 cm ⁻¹ . [7] [8]
~ 2960, 2870	Medium-Strong	C-H stretch	Alkane (Cyclopentane and Ethyl)	These are characteristic sp ³ C-H stretching vibrations. [9]
~ 1730	Strong, Sharp	C=O stretch	Ester	Saturated esters typically exhibit a strong carbonyl absorption in the 1750-1735 cm ⁻¹ range. [10] [11]
~ 1150	Strong	C-O stretch	Tertiary Alcohol & Ester	The C-O single bond stretches for both the alcohol and the ester will appear in this region, likely overlapping. [12] [13]

Interpretation and Causality

The most prominent features in the predicted IR spectrum are the broad O-H stretching band, indicative of the alcohol functional group and intermolecular hydrogen bonding, and the strong, sharp C=O stretching band, characteristic of the ester carbonyl. The presence of these two

distinct peaks is strong evidence for the structure of **Ethyl 1-hydroxycyclopentanecarboxylate**. The C-H stretching bands just below 3000 cm^{-1} confirm the presence of saturated alkyl groups.[14]

Experimental Protocol: Liquid Film IR Spectroscopy

[Click to download full resolution via product page](#)

Caption: Workflow for Liquid Film IR Spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.

Predicted Mass Spectrum Data

m/z	Proposed Fragment	Interpretation	Justification & Comparative Data
159	$[M+H]^+$	Protonated molecular ion	The molecular weight of Ethyl 1-hydroxycyclopentanecarboxylate is 158.20 g/mol. In electrospray ionization (ESI), the protonated molecular ion is commonly observed.[15][16]
141	$[M-H_2O+H]^+$	Loss of water	Alcohols readily undergo dehydration in the mass spectrometer.[17]
113	$[M-OC_2H_5]^+$	Loss of the ethoxy group	Alpha-cleavage next to the carbonyl group is a common fragmentation pathway for esters. [18]
85	$[Cyclopentyl-OH]^+$	Cleavage of the ester group	Fragmentation of the C-C bond between the cyclopentane ring and the carbonyl group.

Interpretation and Causality

The expected mass spectrum under soft ionization conditions like ESI would prominently feature the protonated molecular ion at m/z 159. A key fragmentation pathway for alcohols is the loss of a water molecule, which would lead to a peak at m/z 141. Esters commonly undergo fragmentation via cleavage of the bond alpha to the carbonyl group, leading to the loss of the ethoxy radical and a fragment at m/z 113.[19] Further fragmentation of the cyclopentane ring can also be expected.

Experimental Protocol: Direct Infusion Mass Spectrometry

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ethyl cyclopentanecarboxylate | C8H14O2 | CID 79550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Interpreting | OpenOChem Learn [learn.openochem.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. spectroscopyonline.com [spectroscopyonline.com]

- 14. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 15. Hydroxymethyl 2-hydroxy-2-methylpropionate | C6H12O4 | CID 547682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Ethyl 2-oxocyclopentanecarboxylate | C8H12O3 | CID 69136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Ethyl cyclopropanecarboxylate [webbook.nist.gov]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. tutorchase.com [tutorchase.com]
- To cite this document: BenchChem. [A Technical Guide to the Spectral Analysis of Ethyl 1-hydroxycyclopentanecarboxylate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1419082#spectral-data-for-ethyl-1-hydroxycyclopentanecarboxylate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com